4-Fluoro-2-methylcinnamic acid
Description
Contextualization within Cinnamic Acid Chemistry
Cinnamic acid and its derivatives are a broad class of organic compounds that are naturally present in various plants, fruits, and vegetables. beilstein-journals.orgjocpr.commdpi.com They are key intermediates in the shikimate and phenylpropanoid pathways in biological systems. jocpr.com The fundamental structure of cinnamic acid features a benzene (B151609) ring attached to an acrylic acid moiety. nih.gov This structure provides three active sites for chemical modification: the carboxyl group, the alkenyl double bond, and the aromatic ring. beilstein-journals.org
The versatility of these sites allows for the synthesis of a wide array of derivatives with diverse pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. jocpr.comnih.govnih.gov The specific biological and chemical properties of cinnamic acid derivatives are highly dependent on the nature and position of the substituents on the phenyl ring. nih.govnih.gov
Significance of Fluorine Substitution in Aromatic Systems
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacokinetic and physicochemical properties. tandfonline.com Fluorine is the most electronegative element and has a van der Waals radius comparable to that of a hydrogen atom, allowing it to act as a bioisostere of hydrogen. tandfonline.com
Key effects of fluorine substitution include:
Increased Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.comannualreviews.org This can lead to an extended biological half-life of a drug. annualreviews.org
Altered Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, pKa, and conformation. tandfonline.commdpi.com These changes can affect a compound's membrane permeability and binding affinity to target proteins. tandfonline.com
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing the potency of a drug candidate. tandfonline.commdpi.com
Overview of Research Trajectories
Research involving 4-Fluoro-2-methylcinnamic acid has primarily focused on its utility as a key intermediate in the synthesis of more complex molecules. One notable application is in the preparation of novel sulindac (B1681787) analogues with potential anticancer activity. scispace.comgoogle.com The synthesis process involves using 4-fluorobenzaldehyde (B137897) and propionic anhydride (B1165640) to produce this compound through a Perkin reaction. scispace.comgoogle.com This intermediate is then subjected to further reactions to yield the final target compounds. scispace.comgoogle.com This highlights the role of this compound as a building block in the development of new therapeutic agents.
Compound Information
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-fluoro-2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZZLFVFTBBWEK-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluoro 2 Methylcinnamic Acid
Classic Organic Synthesis Approaches
Traditional methods for synthesizing 4-fluoro-2-methylcinnamic acid primarily involve condensation reactions, which are fundamental in forming carbon-carbon bonds.
Perkin Reaction Condensation
A key method for synthesizing this compound is the Perkin reaction. slideshare.netwikipedia.orgbyjus.com This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.org In a specific application, 4-fluorobenzaldehyde (B137897) serves as the starting material and is reacted with propionic anhydride, which also acts as the solvent. google.comscispace.com The reaction is facilitated by an organic base, such as sodium propionate (B1217596) or potassium propionate, or an inorganic salt like potassium carbonate. google.com This process yields this compound. google.comscispace.com
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| 4-Fluorobenzaldehyde | Propionic Anhydride | Sodium Propionate or Potassium Carbonate | This compound |
Base-Catalyzed Condensation Reactions
Base-catalyzed condensation reactions are a cornerstone in the synthesis of cinnamic acid derivatives. scispace.com In the context of the Perkin reaction for this compound, bases such as sodium propionate or potassium carbonate are employed to facilitate the condensation between 4-fluorobenzaldehyde and propionic anhydride. google.com Another example involves the condensation of 4-fluorobenzaldehyde with propionic acid in the presence of sodium acetate (B1210297) to produce 4-fluoro-α-methylcinnamic acid. gpatindia.com
Targeted Synthesis of Isomers and Analogues
The synthesis of isomers and analogues of this compound allows for the exploration of structurally related compounds. A notable analogue is 4-fluoro-α-methylcinnamic acid. Its synthesis involves the condensation of 4-fluorobenzaldehyde with propionic acid using sodium acetate as the catalyst. gpatindia.com This resulting compound can then undergo further reactions, such as reduction of the double bond using a palladium on carbon catalyst, followed by cyclization to form other complex molecules. gpatindia.com
Green Chemistry Principles in Synthesis
Efforts to develop more environmentally friendly synthetic routes have led to the exploration of green chemistry principles. One such approach involves using biodegradable deep eutectic solvents (DES), like those based on choline (B1196258) chloride and urea, for the synthesis of cinnamic acid and its derivatives via the Perkin reaction. scispace.com This method proceeds under mild conditions and often without the need for an additional catalyst, leading to better yields. scispace.com The use of water as a benign solvent is another green approach that has been investigated for the derivatization of cinnamic acid. nih.gov Furthermore, solvent-free methods, such as using infrared irradiation to drive the reaction between cinnamic acid derivatives and amines, are being developed. scirp.org
Chemical Reactivity and Derivatization of 4 Fluoro 2 Methylcinnamic Acid
Photochemical Transformations
The photoreactivity of cinnamic acids and their derivatives is a well-documented field, primarily centered around the [2+2] photocycloaddition of their carbon-carbon double bonds. wikipedia.orgresearchgate.net This reaction leads to the formation of cyclobutane (B1203170) rings, with the specific stereochemistry of the products, known as truxillic and truxinic acids, being highly dependent on the alignment of the reactant molecules. wikipedia.orgwikipedia.org The environment in which the reaction takes place—be it in solution, in the solid state, or within a host-guest complex—plays a pivotal role in dictating this alignment and, consequently, the reaction's regioselectivity and stereoselectivity. acs.orgrsc.org
[2+2] Photocycloaddition Reactions
The [2+2] photocycloaddition is a cornerstone of photochemistry, enabling the synthesis of cyclobutane derivatives, which can be challenging to construct through thermal methods. acs.org For cinnamic acids, this reaction involves the dimerization of two molecules, yielding various isomers of diphenylcyclobutane dicarboxylic acids. wikipedia.orgwikipedia.org
The control over which regio- and stereoisomer is formed is a central theme in the study of cinnamic acid photoreactivity. acs.org In solution, a mixture of products is often obtained due to the random orientation of the molecules. researchgate.net However, by imposing order on the system, such as in a crystal lattice or a supramolecular assembly, specific outcomes can be favored. acs.orgresearchgate.net For instance, the formation of head-to-head (truxinic acid) or head-to-tail (truxillic acid) dimers is determined by the relative orientation of the cinnamic acid molecules prior to irradiation. wikipedia.orgwikipedia.orgrsc.org
Research on various substituted cinnamic acids has shown that halogen substituents, including fluorine, can steer the molecules into a packing arrangement that is conducive to dimerization. acs.org The substitution pattern on the aromatic ring, as with 4-Fluoro-2-methylcinnamic acid, introduces steric and electronic factors that further influence the intermolecular interactions and, therefore, the geometry of the pre-reaction assembly. rsc.org
Non-covalent interactions are the subtle forces that govern the self-assembly of molecules in the solid state and in host-guest complexes. researchgate.netcardiff.ac.uk These interactions, which include hydrogen bonding, π-π stacking, and halogen bonding, are critical in pre-organizing the reactant molecules for a specific photochemical outcome. researchgate.net In the case of substituted cinnamic acids, interactions like C-H···F hydrogen bonds have been noted to influence the crystal packing and, consequently, the photoreactivity. science.gov The interplay of these weak forces can dictate whether a head-to-head or head-to-tail dimer is formed, and with what stereochemistry. rsc.org The use of cocrystal engineering, where a second molecule is introduced to guide the assembly of the primary reactant, has also been shown to be an effective strategy for controlling the outcome of these reactions through the manipulation of non-covalent interactions. researchgate.net
Confining reactant molecules within the cavity of a host molecule, such as a cyclodextrin (B1172386), is a powerful method for controlling photoreactions. acs.org γ-cyclodextrin, with its ability to encapsulate two guest molecules, is particularly well-suited for studying the photodimerization of cinnamic acids. rsc.org The formation of a ternary complex (one host and two guests) brings the cinnamic acid molecules into close proximity, enhancing the efficiency of dimerization. rsc.org
Within the cyclodextrin cavity, the relative orientation of the guest molecules is influenced by host-guest and guest-guest interactions. rsc.org Studies on various cinnamates have demonstrated that by altering the substituents on the guest molecule, it is possible to switch the regioselectivity of the photodimerization from a head-to-head to a head-to-tail product. rsc.org This control is attributed to the subtle balance of non-covalent forces within the confined space of the host. rsc.org For example, the size of an ester group on a cinnamate (B1238496) can dramatically alter the product distribution when complexed with γ-cyclodextrin, highlighting the sensitivity of these systems to minor structural changes. rsc.org
| Alkyl Group | Predominant Dimer | Notes |
|---|---|---|
| Methyl | syn Head-to-Head | Similar behavior to the parent cinnamic acid. |
| Ethyl | syn Head-to-Head | Product distribution is similar to the methyl ester. |
| Isopropyl | anti Head-to-Tail | Marks a complete switch in regioselectivity. rsc.org |
| Cyclohexyl | Isomerization (No Dimer) | The bulky group likely prevents the formation of a 1:2 host-guest complex. rsc.org |
The photodimerization of cinnamic acid derivatives yields two main classes of cyclobutane dicarboxylic acids: truxillic acids and truxinic acids. wikipedia.orgwikipedia.org Truxillic acids are characterized by a 2,4-diphenylcyclobutane-1,3-dicarboxylic acid structure, resulting from a head-to-tail cycloaddition. wikipedia.orgnih.gov Conversely, truxinic acids possess a 3,4-diphenylcyclobutane-1,2-dicarboxylic acid structure, formed via a head-to-head cycloaddition. wikipedia.org Each of these classes has multiple possible stereoisomers. wikipedia.orgwikipedia.org The specific isomer obtained from the photoreaction of this compound would depend on the precise alignment of the molecules, which is dictated by the reaction conditions. acs.orgresearchgate.net
Host-Guest Complexation Effects (e.g., with γ-cyclodextrin)
Solid-State Photoreactivity
The photochemical behavior of crystalline organic compounds, known as solid-state photoreactivity, is a field pioneered by the work of G. M. J. Schmidt and his colleagues. acs.org They established the topochemical postulates, which state that the outcome of a solid-state reaction is governed by the crystal packing of the reactant molecules. acs.org For a [2+2] photocycloaddition to occur, the double bonds of adjacent molecules must be parallel and within a certain proximity (typically less than 4.2 Å). researchgate.net
Reduction Reactions
The alkenyl moiety of this compound can be reduced through catalytic hydrogenation to yield 3-(4-fluorophenyl)-2-methylpropionic acid. This reduction is a key step in the synthesis of various compounds, including intermediates for novel anticancer agents. google.com
One documented method involves the use of a palladium on carbon (Pd/C) catalyst. In this process, this compound is subjected to a hydrogen atmosphere in the presence of Pd/C, where the palladium content typically ranges from 5% to 20%. google.com This catalytic hydrogenation specifically targets the carbon-carbon double bond of the cinnamic acid derivative, leaving the aromatic ring and the carboxylic acid group intact. The resulting product, 3-(4-fluorophenyl)-2-methylpropionic acid, is a crucial intermediate for further chemical transformations. google.com For instance, it can undergo intramolecular Friedel-Crafts acylation to form 6-fluoro-2-methylindanone, a precursor for sulindac (B1681787) analogs. google.com
| Reactant | Catalyst | Product | Application of Product |
| This compound | Palladium on carbon (Pd/C) | 3-(4-fluorophenyl)-2-methylpropionic acid | Intermediate in the synthesis of sulindac analogues google.com |
Functionalization of the Carboxyl Group
The carboxyl group of cinnamic acids, including this compound, is a versatile site for various chemical modifications. These reactions allow for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and material science.
The formation of esters and amides from cinnamic acids is a fundamental transformation. beilstein-journals.org These reactions, known as O-acylation and N-acylation respectively, typically involve the activation of the carboxylic acid followed by reaction with an alcohol or an amine. beilstein-journals.orglibretexts.org
Several methods exist for the synthesis of cinnamic acid amides. One approach involves the use of coupling reagents like O-(benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a tertiary amine such as triethylamine. mdpi.com This method facilitates the formation of an amide bond between the cinnamic acid derivative and an amine. mdpi.com For example, 2-methylcinnamic acid has been successfully amidated with amantadine (B194251) using this protocol. mdpi.com
Transition-metal catalysis also provides a route to cinnamic acid amides. Palladium-catalyzed N-acylation of cinnamic acids with tertiary amines can generate the corresponding amides through a C-N bond cleavage mechanism. beilstein-journals.orgnih.gov
The synthesis of cinnamic esters can be achieved through various catalytic methods. Borane catalysts, such as B(C6F5)3, have been employed for the Fischer esterification of cinnamic acids with alcohols like methanol. beilstein-journals.org
| Reaction Type | Reagents/Catalysts | Product Type |
| Amidation | TBTU, Triethylamine | Amide mdpi.com |
| N-Acylation | Palladium catalyst, Tertiary amine | Amide beilstein-journals.orgnih.gov |
| Esterification | Borane catalyst (e.g., B(C6F5)3), Methanol | Ester beilstein-journals.org |
Oxidative acylation presents an alternative pathway to cinnamic esters and amides, starting from precursors like cinnamyl alcohol or cinnamaldehyde (B126680). beilstein-journals.orgnih.gov This approach avoids the direct use of the corresponding carboxylic acid.
One strategy involves the palladium-colloids-catalyzed esterification via silver(I) oxide (Ag2O)-catalyzed alcohol oxidation. beilstein-journals.orgnih.gov In this process, cinnamyl alcohols are first oxidized to cinnamaldehydes, which then undergo oxidative addition to a palladium catalyst to form the ester. beilstein-journals.orgnih.gov Another method utilizes a chromium-based catalyst for the oxidative esterification of cinnamyl alcohols with hydrogen peroxide as the oxidant. beilstein-journals.org
N-heterocyclic carbene (NHC) catalysts have also been used to synthesize benzyl (B1604629) cinnamate from cinnamaldehyde in the presence of an oxidant like trichloromethyl cyanide (CCl3CN). beilstein-journals.orgnih.gov
The synthesis of cinnamic acid derivatives can be accomplished through the carboxylation of appropriate alkenyl or alkynyl precursors. These methods often employ transition metal catalysts to facilitate the introduction of a carboxyl group.
For instance, copper-catalyzed carboxylation of gem-difluoroalkenes with carbon dioxide (CO2) can yield α-fluoro methyl cinnamates. beilstein-journals.org Similarly, electrochemical carboxylation of gem-difluoroalkenes with CO2 provides another route to these compounds. beilstein-journals.orgnih.gov
Ruthenium-catalyzed oxidative carboxylation of terminal alkenes has also been reported. beilstein-journals.orgnih.gov Furthermore, rhodium(III)-catalyzed carboxylation of alkenylpyrazoles with CO2 can produce cinnamic esters. beilstein-journals.orgnih.gov The carboxylation of alkenyl halides and alkenyl sulfides under palladium catalysis offers additional synthetic pathways. beilstein-journals.orgnih.gov
Decarboxylative cross-coupling reactions represent another interesting transformation. For example, silver-catalyzed decarboxylative cross-coupling of cinnamic acids with isocyanide can lead to the formation of amides through a vinylic radical intermediate. nih.gov
Oxidative Acylations
Radical Reactions and Polymerization
While specific studies on the radical reactions and polymerization of this compound are not extensively detailed in the provided search results, general information on the reactivity of cinnamic acids suggests potential pathways.
Cinnamic acid and its derivatives can participate in radical reactions. For instance, the silver-catalyzed decarboxylative cross-coupling mentioned earlier proceeds through a vinylic radical intermediate. nih.gov Additionally, cinnamic acid has been noted to terminate radical chain reactions by donating electrons to react with radicals, forming stable products. mdpi.com
Regarding polymerization, one of the provided sources states that for a related compound, trans-p-Methylcinnamic acid, hazardous polymerization does not occur under normal conditions. fishersci.no The synthesis of well-defined poly(4-vinyl-α-methylcinnamic acid) has been achieved through anionic living polymerization of a protected monomer, indicating that cinnamic acid derivatives can be polymerized under specific conditions. acs.org However, detailed information on the polymerization behavior of this compound itself is not available in the provided context.
Anionic Living Polymerization of Derivatives
The successful anionic living polymerization of cinnamic acid derivatives hinges on the appropriate protection of the carboxylic acid moiety. The oxazoline (B21484) group has proven to be a versatile and stable protecting group under basic conditions, allowing the polymerization of the vinyl group to proceed without interference. acs.org
A representative monomer, 2-[1-methyl-2-(4-ethenylphenyl)ethenyl]-4,4-dimethyl-2-oxazoline, serves as an excellent model for this process. acs.orgresearchgate.net In this monomer, the carboxylic acid of 4-vinyl-α-methylcinnamic acid is masked as a 4,4-dimethyl-2-oxazoline. The presence of the α-methyl group on the vinylidene linkage in this specific monomer is crucial, as it prevents side reactions that can occur with related structures lacking this feature, leading to polymers with broad molecular weight distributions. acs.org
The anionic polymerization of this protected monomer is typically carried out in tetrahydrofuran (B95107) (THF) at low temperatures, such as -78 °C, using a potent initiator like (1,1,4,4-tetraphenylbutanediyl)dipotassium. acs.org Under these conditions, the polymerization proceeds rapidly and quantitatively, yielding a living polymer with a controlled molecular weight and a narrow molecular weight distribution (polydispersity index, PDI < 1.1). acs.orgresearchgate.net
The living nature of the polymerization is confirmed by the successful synthesis of novel, well-defined block copolymers. For instance, the living poly(2-[1-methyl-2-(4-ethenylphenyl)ethenyl]-4,4-dimethyl-2-oxazoline) can initiate the polymerization of other monomers like isoprene (B109036) and styrene (B11656), leading to triblock copolymers such as poly(3-b-isoprene-b-3) and poly(3-b-styrene-b-3). acs.org This high degree of control confirms that the propagating carbanion remains active throughout the process.
The research indicates that the anionic polymerizability of this protected monomer is higher than that of styrene and comparable to that of 2-vinylpyridine. acs.org
Following polymerization, the oxazoline protecting group can be completely removed through a two-step hydrolysis process, first with acid (e.g., 3 N HCl) and then with a base (e.g., 15% NaOH), to regenerate the carboxylic acid function. This yields a well-defined poly(4-vinyl-α-methylcinnamic acid). acs.org This final polymer has potential applications as a photo-cross-linkable material. acs.org
Interactive Data Tables
Table 1: Anionic Polymerization of 2-[1-methyl-2-(4-ethenylphenyl)ethenyl]-4,4-dimethyl-2-oxazoline (Protected Monomer 3)
This table summarizes the results of the anionic polymerization of the oxazoline-protected monomer (3). The data demonstrates the "living" nature of the polymerization, characterized by the close agreement between the calculated molecular weight (Mn calc) and the experimentally observed molecular weight (Mn obs), as well as the narrow polydispersity index (Mw/Mn).
Data sourced from Macromolecules 1998, 31 (17), 5598-5608. acs.org
Table 2: Synthesis of Block Copolymers from Protected Monomer 3
This table illustrates the synthesis of triblock copolymers by sequential anionic polymerization, starting with the protected monomer (3). The successful formation of block copolymers with controlled molecular weights and narrow polydispersities further confirms the living character of the polymerization.
Data sourced from Macromolecules 1998, 31 (17), 5598-5608. acs.org t-BuMA = tert-butyl methacrylate (B99206)
Advanced Spectroscopic Characterization of 4 Fluoro 2 Methylcinnamic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and proton frameworks and identifying the chemical environment of specific nuclei like fluorine.
Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 4-Fluoro-2-methylcinnamic acid and its derivatives, the key signals correspond to the aromatic protons, the vinylic proton, the methyl group, and the carboxylic acid proton.
For the closely related trans-4-fluorocinnamic acid, the aromatic protons appear as a multiplet between δ 7.66-7.8 ppm, while the vinylic protons are observed as doublets. rsc.org A study on the photoreactivity of trans-4-fluorocinnamic acid further confirmed these assignments. rsc.org In the case of its methyl ester derivative, trans-4-fluorocinnamic acid methyl ester, the two alkene protons are clearly distinguished as doublets at δ 7.66 and δ 6.37, respectively, with a large coupling constant (³J(H,H) = 16 Hz) characteristic of a trans configuration. rsc.org The aromatic protons appear as two multiplets, one at δ 7.50-7.54 and another at δ 7.06-7.11. rsc.org For derivatives like E-2-methylcinnamic acid, the methyl group signal appears around δ 2.32. amazonaws.com
¹H NMR Data for 4-Fluorocinnamic Acid Derivatives
| Compound/Fragment | Proton Type | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Source |
| trans-4-Fluorocinnamic acid methyl ester | Alkene | 7.66 | d, J = 16 | rsc.org |
| Alkene | 6.37 | d, J = 16 | rsc.org | |
| Aromatic | 7.50-7.54 | m | rsc.org | |
| Aromatic | 7.06-7.11 | m | rsc.org | |
| Methoxy (OCH₃) | 3.81 | s | rsc.org | |
| trans-4-Fluorocinnamic acid | Aromatic | 7.8-7.66 | m | rsc.org |
| Vinylic | 7.58 | d, J = 16.2 | rsc.org | |
| Vinylic | 6.49 | d, J = 16.2 | rsc.org | |
| E-2-Methylcinnamic acid | Methyl (CH₃) | 2.32 | s | amazonaws.com |
Note: 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. A key feature in the ¹³C NMR of fluorine-containing compounds is the presence of carbon-fluorine (C-F) coupling constants, which are invaluable for assigning signals.
For trans-4-fluorocinnamic acid, the carbon directly attached to the fluorine atom shows a large coupling constant (d, J = 21.7 Hz). rsc.org In its methyl ester derivative, this carbon resonates at δ 162.6, while the carbonyl carbon of the ester appears at δ 167.4. rsc.org In more complex structures, such as a primaquine (B1584692) conjugate of 4-fluorocinnamic acid, the C-F coupling is even more pronounced, with the fluorinated aromatic carbon appearing as a doublet with a coupling constant of 250.43 Hz. mdpi.com
¹³C NMR Data for 4-Fluorocinnamic Acid and its Derivatives
| Compound/Fragment | Carbon Type | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Source |
| trans-4-Fluorocinnamic acid methyl ester | Carbonyl (C=O) | 167.4 | - | rsc.org |
| Aromatic (C-F) | 162.6 | - | rsc.org | |
| Alkene | 143.6 | - | rsc.org | |
| Aromatic | 130.0 | - | rsc.org | |
| Aromatic | 129.9 | - | rsc.org | |
| Alkene | 117.5 | - | rsc.org | |
| Aromatic (C-H) | 116.0 | - | rsc.org | |
| Methoxy (OCH₃) | 51.6 | - | rsc.org | |
| trans-4-Fluorocinnamic acid | Aromatic (C-F) | 164.1 (d) | J = 250 Hz | rsc.org |
| Carboxyl (COOH) | 167.5 | - | rsc.org | |
| Alkene | 142.8 | - | rsc.org | |
| Aromatic (C-H) | 130.5 (d) | J = 8.6 Hz | rsc.org | |
| Aromatic (C-H) | 115.9 (d) | J = 21.7 Hz | rsc.org | |
| Alkene | 119.2 | - | rsc.org |
Note: 'd' denotes a doublet.
¹⁹F NMR is a highly specific and sensitive technique for analyzing fluorinated compounds. lcms.cz Its broad chemical shift range allows for the clear resolution of different fluorine environments, and the spectra are often simple to interpret due to first-order coupling. lcms.cz This method is exceptionally useful for confirming the incorporation of fluorine into a target molecule and assessing its electronic environment. nih.gov
In the analysis of trans-4-fluorocinnamic acid methyl ester, a single resonance is observed in the ¹⁹F NMR spectrum at δ -109.6 ppm, unequivocally confirming the presence of the fluorine atom. rsc.org For more complex derivatives like perfluorophenyl (E)-3-(4-fluorophenyl)acrylate, multiple signals are observed corresponding to the different fluorine environments in the molecule. rsc.org The technique is sensitive enough to be used for the chiral analysis of complex mixtures and to monitor asymmetric reactions. researchgate.net
¹⁹F NMR Data for a 4-Fluorocinnamic Acid Derivative
| Compound | Chemical Shift (δ, ppm) | Source |
| trans-4-Fluorocinnamic acid methyl ester | -109.6 | rsc.org |
Carbon (¹³C) NMR Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic bands include the hydroxyl (O-H) stretch of the carboxylic acid, the carbonyl (C=O) stretch, the alkene (C=C) stretch, and the carbon-fluorine (C-F) stretch.
The IR spectrum of a cinnamic acid derivative typically shows a very broad absorption for the O-H stretch of the hydrogen-bonded carboxylic acid group from approximately 3300 cm⁻¹ to 2500 cm⁻¹. The sharp and intense C=O stretching vibration is expected around 1700 cm⁻¹. For instance, in methoxyethyl trans-4-hydroxy-α-methylcinnamate, the C=O stretch is observed at 1705 cm⁻¹. ias.ac.in In a complex amide derivative of cinnamic acid, the amide C=O stretch appears at 1657 cm⁻¹ and the C=C stretch is at 1617 cm⁻¹. mdpi.com The C-F bond typically exhibits a strong absorption in the 1250-1100 cm⁻¹ region. Research on solid-state reactivity has also suggested that intermolecular interactions, such as C-H⋯F hydrogen bonds, can be observed and influence the spectral data. science.gov
Characteristic IR Absorption Frequencies for Cinnamic Acid Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | General |
| Carbonyl | C=O Stretch | 1710 - 1680 | ias.ac.in |
| Alkene | C=C Stretch | 1640 - 1620 | mdpi.comias.ac.in |
| Aromatic Ring | C=C Stretch | ~1600, ~1500 | ias.ac.in |
| Carbon-Fluorine | C-F Stretch | 1250 - 1100 | General |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated π-systems. The extended conjugation of the benzene (B151609) ring, the double bond, and the carbonyl group in cinnamic acid derivatives makes them strong chromophores.
The parent cinnamic acid has a maximum absorption (λmax) at approximately 270 nm. sci-hub.se The introduction of substituents on the aromatic ring or modifications to the conjugated system can cause shifts in this absorption maximum. For example, when the conjugated system is extended, a bathochromic (red) shift to longer wavelengths is observed. A study on a benzothiazole (B30560) derivative of 4-methylcinnamic acid reported a λmax of 405 nm, demonstrating a significant extension of the π-system. arkat-usa.org This technique is frequently used to study the photophysical properties of molecules and to monitor reactions that involve changes in conjugation. sci-hub.sescience.gov
UV-Vis Absorption Data for Cinnamic Acid and its Derivatives
| Compound | Maximum Absorption (λmax, nm) | Solvent | Source |
| Cinnamic Acid | ~270 | Not Specified | sci-hub.se |
| bis{4-[(E)-2-(benzo[d]thiazol-2-yl)vinyl]phenyl} acrylonitrile | 405 | THF | arkat-usa.org |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
The application of liquid chromatography-mass spectrometry (LC-MS) has been successfully used to identify and quantify this compound in metabolic studies of algae. rsc.org For derivatives, electrospray ionization (ESI) is a common technique. The ESI mass spectrum of trans-4-fluorocinnamic acid methyl ester shows a clear protonated molecular ion peak [M+H]⁺ at m/z 181.0617, which corresponds to its calculated mass. rsc.org Similarly, a more complex primaquine conjugate of 4-fluorocinnamic acid was identified by its [M+H]⁺ peak at m/z 408.1. mdpi.com This data is crucial for confirming the successful synthesis of a target compound.
Mass Spectrometry Data for 4-Fluorocinnamic Acid Derivatives
| Compound | Ionization Method | m/z of [M+H]⁺ | Source |
| trans-4-Fluorocinnamic acid methyl ester | ESI | 181.0617 | rsc.org |
| Primaquine conjugate of 4-fluorocinnamic acid | ESI | 408.1 | mdpi.com |
Crystallographic and Solid State Investigations of 4 Fluoro 2 Methylcinnamic Acid Systems
Single Crystal X-ray Diffraction Studies
While specific crystallographic data for 4-Fluoro-2-methylcinnamic acid is not extensively detailed in the provided search results, the synthesis of related compounds, such as (E)-N-(2-methylcinnamoyl)-amantadine, has involved single crystal X-ray diffraction for structural confirmation. mdpi.com For this derivative, crystals were grown from a benzene-methanol solution and analyzed using a Bruker D8 Venture diffractometer. mdpi.com The resulting data was processed and the structure solved using software like CrysAlisPro, ShelxT, and ShelxL. mdpi.com Such studies on derivatives provide valuable insights into the probable packing and hydrogen bonding motifs that could be expected in the parent acid.
Research on a series of substituted cinnamides, including fluorinated variants, has utilized single crystal X-ray diffraction to determine their structures. acs.org These studies, often conducted at low temperatures (e.g., 100 K) to minimize thermal vibrations, have revealed that substituted cinnamides can form multiple isostructural sets. acs.org
Table 1: Representative Crystallographic Analysis Approach for Cinnamic Acid Derivatives
| Parameter | Description |
|---|---|
| Instrumentation | Bruker APEX-II CCD or Rigaku XtaLAB Synergy R, DW system diffractometers are commonly used. acs.org |
| Radiation Source | Micro-focus MoKα radiation (λ = 0.71073 Å) is a typical choice. mdpi.com |
| Data Collection Temperature | Typically maintained at low temperatures, such as 100 K, to enhance data quality. acs.org |
| Structure Solution | Intrinsic methods using software like ShelxT are employed. mdpi.com |
Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray diffraction (PXRD) is an essential tool for characterizing the crystalline nature of bulk samples, identifying polymorphs, and studying phase transitions. cardiff.ac.uk In the context of substituted cinnamic acids, PXRD is used to analyze the products of recrystallization or grinding experiments to determine if new crystalline forms have been produced. science.govnih.gov
For instance, in studies of solid solutions of 3-chloro-trans-cinnamic acid and 3-bromo-trans-cinnamic acid, PXRD was used to characterize the resulting crystal structures across various compositions. researchgate.net The technique allows for the comparison of diffraction patterns of mixed crystals with those of the pure components to identify peak shifts, which indicate the formation of a solid solution. nih.gov Similarly, investigations into the polymorphism of meta-substituted cinnamic acids have relied on PXRD, in conjunction with thermal analysis, to identify different polymorphic forms and understand their transformations. cardiff.ac.uk
Crystal Engineering Principles
The solid-state architecture of this compound is governed by the principles of crystal engineering, which focuses on understanding and controlling intermolecular interactions to design crystalline materials with desired properties. acs.org
Supramolecular Synthons and Intermolecular Interactions
The crystal packing of this compound is directed by a combination of strong and weak intermolecular interactions, which form predictable patterns known as supramolecular synthons.
Hydrogen Bonding: The carboxylic acid group is a primary site for strong hydrogen bonding. Typically, carboxylic acids form centrosymmetric dimers through O-H···O hydrogen bonds. science.gov In related cinnamide structures, amide-amide hydrogen bonds are the most significant interactions, leading to the formation of dimers and one-dimensional ribbons. acs.orgacs.org
Other Interactions: In fluorinated compounds, C-H···F hydrogen bonds and halogen-halogen interactions can also influence the crystal packing. science.govacs.org The study of energy frameworks using tools like CrystalExplorer helps to quantify the contributions of these different interactions to the crystal's stability. acs.orgacs.org
Hirshfeld surface analysis is a modern tool used to visualize and quantify intermolecular interactions in molecular crystals. acs.orgnih.gov This method partitions the crystal space and allows for the generation of 2D fingerprint plots that summarize the types and relative importance of different intermolecular contacts. acs.orgnih.gov
Polymorphism and Phase Transitions
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including cinnamic acids. cardiff.ac.uk Different polymorphs of the same compound can exhibit distinct physical properties.
Studies on substituted cinnamic acids have revealed the existence of various polymorphs (often designated as α, β, and γ forms) and the possibility of phase transitions between them. cardiff.ac.uk These transitions can be induced by changes in temperature. cardiff.ac.uk For example, a study on 3-bromo-trans-cinnamic acid showed an irreversible transformation from the γ to the β form at temperatures above 100 °C. cardiff.ac.uk The investigation of polymorphism in meta-substituted cinnamic acids has uncovered rare instances of transformations between two forms of the same polymorphic classification. cardiff.ac.uk The use of techniques like polymer-induced heteronucleation has been shown to be effective in accessing multiple polymorphs of a single compound, as demonstrated with flufenamic acid, which has at least nine known polymorphs. nih.gov
Isostructurality in Substituted Cinnamic Acids
Isostructurality, where different molecules crystallize in the same or very similar arrangements, is a key concept in crystal engineering. acs.org It allows for the formation of mixed crystals or solid solutions, where the properties can be tuned by varying the composition. acs.org
The study of substituted cinnamic acids and their amide derivatives has been central to understanding the factors that promote isostructurality. acs.org Research has shown that even small changes in the substituent on the phenyl ring can lead to different crystal packings. acs.org However, families of compounds, such as o- and p-substituted cinnamides, often exhibit isostructural groupings. acs.orgfigshare.com Computational crystal structure prediction methods are often used in conjunction with experimental studies to explore the energy landscape and understand why certain packing arrangements are favored. acs.org The formation of solid solutions between different halogenated cinnamic acids, like 4-bromocinnamic acid and 4-chlorocinnamic acid, further highlights the principle of isostructurality. acs.org
Control of Crystal Packing
The ability to control the crystal packing of this compound is crucial for tailoring its solid-state properties. This can be achieved through various strategies.
One approach is the formation of co-crystals, where the cinnamic acid is crystallized with another molecule (a co-former) to create a new crystalline phase with a unique structure and properties. science.govresearchgate.net The choice of co-former and the intermolecular interactions it can form (e.g., hydrogen bonding with a pyridyl derivative) can direct the assembly of the crystal lattice. science.gov Another strategy involves doping, where small amounts of an impurity are introduced to influence the crystal packing of the host molecule. acs.org This has been demonstrated with 4-bromocinnamic acid, where doping with 4-methylcinnamic acid led to new crystal structures. acs.org Furthermore, the choice of solvent and crystallization conditions can also play a significant role in determining which polymorph crystallizes. acs.org
Structure-Property Relationships in Solid State Reactions
The relationship between the crystal structure of cinnamic acid derivatives and their reactivity in the solid state, particularly their photodimerization behavior, is a well-established area of study. The outcome of such reactions is governed by the topochemical postulates, which emphasize the importance of the spatial arrangement of reactant molecules in the crystal lattice. For a [2+2] cycloaddition to occur, the double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å. The substitution pattern on the cinnamic acid scaffold, including the presence of fluoro and methyl groups as in this compound, plays a crucial role in directing the crystal packing and, consequently, the solid-state reactivity.
The introduction of halogen substituents, such as fluorine, can significantly influence the intermolecular interactions within the crystal. ugr.es Fluorine, due to its high electronegativity, can participate in various non-covalent interactions, including hydrogen bonds (C–H···F) and halogen···halogen interactions. researchgate.net These interactions can steer the molecules into a packing arrangement that is conducive to photodimerization. ugr.es Studies on fluorinated trans-cinnamic acids have shown that these compounds can exhibit different reaction kinetics compared to their non-fluorinated or other halogenated counterparts. For instance, the photodimerization of β-2-fluoro- and β-4-fluoro-trans-cinnamic acids has been observed to follow first-order kinetics. researchgate.net Notably, the reaction of the 4-fluoro derivative was found to proceed through a structural intermediate, a behavior attributed to the specific C–H···F hydrogen bonds present in the crystal. researchgate.net
The methyl group at the 2-position of the phenyl ring in this compound would introduce steric bulk, which can also significantly affect the crystal packing. This steric hindrance can either facilitate or inhibit the formation of a photoreactive arrangement. In some cases, substituents can lead to different polymorphic forms of the same compound, each with a unique crystal structure and, therefore, different solid-state reactivity. For example, cinnamic acid itself exists in three polymorphic forms (α, β, and γ), each exhibiting distinct photochemical behavior due to differences in their crystal packing.
The interplay between the electronic effects of the fluorine atom and the steric influence of the methyl group in this compound would determine the specific supramolecular synthons that are formed in the solid state. These synthons, which are recurring structural motifs built from intermolecular interactions, would dictate the relative orientation of the reactive double bonds. The resulting crystal structure could fall into one of the general packing categories observed for cinnamic acids (α, β, or γ), which in turn would predict its photochemical reactivity—leading to the formation of a specific cyclobutane (B1203170) dimer (truxillic or truxinic acid derivatives) or being photostable.
Table of Research Findings on Related Cinnamic Acid Derivatives
| Compound/System | Key Findings on Solid-State Reactivity | Reference(s) |
| β-4-fluoro-trans-cinnamic acid | Exhibits first-order kinetics in its photodimerization, proceeding via a structural intermediate, likely influenced by C–H···F hydrogen bonds. | researchgate.net |
| Halogenated trans-cinnamic acids | The nature and position of the halogen substituent (F, Cl, Br) affect the kinetics of photodimerization. | researchgate.net |
| Fluoro-substituted coumarins | Monofluoro substitution has been successfully used to steer molecules into a β-packing arrangement, which is favorable for photodimerization. | ugr.es |
| 4-Methylcinnamic acid | In the solid state, it has been reported to selectively yield the syn head-to-head dimer upon photodimerization. | synquestlabs.com |
| 3-Chloro- and 3-Bromo-trans-cinnamic acid solid solutions | Form solid solutions with different crystal structures (β and γ types) depending on the composition, with the β-type being photoreactive. | researchgate.net |
The study of solid solutions of different cinnamic acid derivatives has further illuminated structure-property relationships. For example, co-crystallization can lead to new packing arrangements that are not observed for the individual components, thereby altering the photochemical outcome. researchgate.net This highlights the subtle yet powerful influence of molecular substitution on the crystalline architecture and subsequent solid-state reactivity.
In the absence of specific experimental data for this compound, the extensive knowledge base for related compounds allows for a reasoned prediction of its solid-state behavior. It is expected that the fluorine and methyl substituents would collaboratively or competitively influence the crystal packing through a combination of hydrogen bonding, halogen interactions, and steric effects, ultimately determining its potential for and the stereochemical outcome of any solid-state photodimerization reaction.
Computational Chemistry and Theoretical Studies on 4 Fluoro 2 Methylcinnamic Acid Systems
Quantum Chemical Calculations (e.g., DFT methods)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in investigating the electronic structure and properties of cinnamic acid derivatives. For related compounds, methods like B3LYP with basis sets such as 6-311++G(d,p) have been successfully used to compute geometrical parameters, analyze frontier molecular orbitals, and assign vibrational frequencies. Such calculations help in understanding the influence of substituents, like the fluoro and methyl groups in 4-Fluoro-2-methylcinnamic acid, on the molecule's electron distribution and reactivity.
DFT calculations can elucidate ground state properties and validate experimental data from techniques like FT-IR and FT-Raman spectroscopy. science.gov The energy minimized structures are obtained, and analysis of parameters like HOMO-LUMO energy gaps can reveal information about charge transfer mechanisms within the molecule. nih.gov For instance, in a study on a related compound, the total energy was calculated to be 103.81 kcal/mol, which can influence its chemical reactions.
| Parameter | Typical Calculated Value/Range | Significance |
|---|---|---|
| Total Energy | ~100-110 kcal/mol | Indicates molecular stability. |
| HOMO-LUMO Energy Gap | Varies based on substituents | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | ~8 Debye (for similar complex molecules) | Influences intermolecular interactions and solubility. nih.gov |
| Bond Lengths (C=C) | ~1.36 Å | Confirms double bond character. nih.gov |
| Bond Angles (C-C-C) | ~120° | Reflects the geometry of the aromatic and acrylic moieties. nih.gov |
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the conformational landscape and dynamic behavior of molecules and their complexes. For instance, the Universal Force Field (UFF) package can be employed for geometry optimizations of host-guest complexes. rsc.org MD simulations provide insights into the stability of ligand-protein complexes over time, with analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) indicating the stability and flexibility of the system. nih.govsemanticscholar.org For example, in simulations of related compounds, stable RMSD values between 1 and 2 Å were observed over a 10 ns simulation, indicating a stable binding pose. nih.gov These simulations are crucial for understanding how this compound might interact with biological macromolecules or other molecules in a dynamic environment. nih.gov
Prediction of Molecular and Crystal Structures
Computational methods are vital for predicting the most stable three-dimensional arrangement of atoms in a molecule and molecules within a crystal lattice. Crystal structure prediction (CSP) can identify potential polymorphs (different crystal forms) of a compound. acs.org For substituted cinnamides, CSP has been used to identify isostructural sets within experimental and predicted structures, indicating that close packing is often a driving force for isostructurality. acs.org Techniques combining DFT with molecular mechanics (hybrid DFT/MM methods) have shown high success rates in correctly ranking experimental structures as having the lowest lattice energy. science.gov This predictive capability is essential for understanding the solid-state properties of this compound, which can influence its physical properties and behavior in solid dosage forms.
Binding Energy Calculations (e.g., for host-guest complexes)
Theoretical calculations are employed to determine the binding energy of this compound in complexes, for example, with host molecules like cyclodextrins or with biological targets like enzymes. rsc.orgacs.org Molecular docking tools like AutoDock Vina can predict the binding affinity (ΔG_binding) and inhibition constant (Ki) of a ligand within a protein's active site. nih.govunife.it For instance, studies on similar cinnamic acid derivatives have reported binding energies in the range of -5.6 to -6.0 kcal/mol when docked with enzymes. unife.itresearchgate.net These calculations help in understanding the stability of such complexes and can guide the design of new molecules with enhanced binding properties. rsc.org
Solvent Effects Modeling (e.g., Implicit Polarizable Continuum Model)
The properties and behavior of a molecule can be significantly influenced by the solvent. Computational models like the Implicit Polarizable Continuum Model (IPCM) are used to simulate these effects. rsc.org This approach treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties and reaction energetics in a solution phase. rsc.org For example, both geometry optimizations and thermochemical calculations for cinnamic acid complexes have been performed in water as the medium using the IPCM to provide more realistic predictions of their behavior in aqueous environments. rsc.org
Structure-Reactivity Relationships from a Theoretical Perspective
Theoretical studies can establish clear relationships between the molecular structure of cinnamic acid derivatives and their chemical reactivity. For instance, the photodimerization of cinnamic acids is a classic example of topochemical control, where the crystal packing dictates the reaction outcome. cardiff.ac.uk Computational analysis can predict whether the arrangement of molecules in a crystal, specifically the distance (< 4.2 Å) and orientation of the C=C double bonds, is favorable for a [2+2] photocycloaddition reaction. cardiff.ac.uk Furthermore, structure-activity relationship (SAR) studies use computational parameters to understand how different substituents, such as the fluoro and methyl groups, affect the biological activity of the molecule. mdpi.comresearchgate.net For example, the introduction of an electron-withdrawing group like fluorine can enhance the biological activity of a compound. mdpi.com These theoretical insights are invaluable for predicting the reactivity and designing new derivatives with desired properties. ljmu.ac.uk
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-bromocinnamic acid |
| 4-chlorocinnamic acid |
| 4-methylcinnamic acid |
| Cinnamic acid |
Applications of 4 Fluoro 2 Methylcinnamic Acid in Material Science and Organic Synthesis
Precursor in Organic Synthesis (e.g., for sulindac (B1681787) analogs, other indene (B144670) derivatives)
A significant application of 4-fluoro-2-methylcinnamic acid lies in its role as a key intermediate in the multi-step synthesis of sulindac analogs and other indene derivatives. scispace.comgoogle.comchemicalbook.in Sulindac is a non-steroidal anti-inflammatory drug (NSAID), and its analogs are of interest for their potential therapeutic activities, including anticancer properties. google.com
The synthesis of these complex molecules often begins with the Perkin reaction, where 4-fluorobenzaldehyde (B137897) is reacted with propionic anhydride (B1165640) to yield this compound. scispace.comgoogle.comchemicalbook.in This intermediate then undergoes a series of chemical transformations. A typical synthetic route is outlined below:
Synthetic Pathway to Sulindac Analogs and Indene Derivatives:
Hydrogenation: The double bond in this compound is reduced, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst, to produce 3-(4-fluorophenyl)-2-methylpropionic acid. scispace.comgoogle.com
Intramolecular Friedel-Crafts Acylation: This propionic acid derivative is then treated with a strong acid, such as polyphosphoric acid, under heating conditions to induce cyclization, forming 6-fluoro-2-methylindanone. scispace.comgoogle.com
Further Derivatization: The resulting 6-fluoro-2-methylindanone serves as a versatile intermediate that can be further modified to create a variety of indene derivatives. For instance, it can undergo a Reformatsky reaction with a haloacetate to yield compounds like 5-fluoro-2-methyl-3-indene acetate (B1210297), which are precursors to novel sulindac analogs with potential anticancer activity. scispace.comgoogle.com Another pathway involves a Knoevenagel reaction with cyanoacetic acid followed by decarboxylation to produce 5-fluoro-2-methyliden-3-acetic acid. chemicalbook.in
This synthetic utility highlights the importance of this compound as a foundational molecule for accessing a class of compounds with significant pharmacological interest. The fluorine substituent is particularly noteworthy as it can influence the biological activity and pharmacokinetic properties of the final products. nih.govmdpi.com
Table 1: Key Intermediates in the Synthesis of Sulindac Analogs from this compound
| Precursor/Intermediate | Chemical Name | Role in Synthesis |
| Starting Material | 4-Fluorobenzaldehyde | Reacts with propionic anhydride to form the initial cinnamic acid derivative. scispace.comgoogle.com |
| Key Intermediate | This compound | The central building block that undergoes further transformations. scispace.comgoogle.comchemicalbook.in |
| Reduction Product | 3-(4-Fluorophenyl)-2-methylpropionic acid | Formed by the hydrogenation of this compound. scispace.comgoogle.com |
| Cyclized Product | 6-Fluoro-2-methylindanone | A key indanone intermediate formed via Friedel-Crafts acylation. scispace.comgoogle.com |
| Final Precursors | 5-Fluoro-2-methyl-3-indene acetate / 5-Fluoro-2-methyl-3-indene acetic acid | Serve as immediate precursors to novel sulindac analogs. scispace.comgoogle.com |
Role in Polymer Science
While the primary applications of this compound have been in the synthesis of small organic molecules, its structural features suggest potential utility in polymer science. Cinnamic acid and its derivatives are known to undergo photodimerization, a reaction that can be exploited for the cross-linking of polymers. rsc.org This process involves the [2+2] cycloaddition of the alkene moieties of two cinnamic acid units upon exposure to ultraviolet (UV) light, leading to the formation of a cyclobutane (B1203170) ring.
The incorporation of this compound into polymer chains could introduce photosensitive properties, allowing for the development of photo-crosslinkable materials. The fluorine and methyl substituents on the phenyl ring could further modulate the photoreactivity and the physical properties of the resulting polymers, such as thermal stability, solubility, and mechanical strength. Research in this area is ongoing, exploring the potential of such polymers in applications like photoresists for microlithography, and as matrices for controlled-release systems.
Development of Optically Active Materials
The development of optically active materials is a burgeoning field with applications in nonlinear optics, chiral separations, and asymmetric catalysis. C-2-substituted benzothiazoles are a class of compounds that have been identified as potential optically active materials. mdpi.com Research has shown that dendrimers with terminal benzothiazole (B30560) groups can be synthesized using 4-methylcinnamic acid as a starting material. mdpi.com These dendrimers have been investigated for their photophysical properties and their potential use as additives to sensitized dyes in solar cells. mdpi.comresearchgate.net
The synthesis of these optically active materials often involves the reaction of 2-aminothiophenol (B119425) with derivatives of 4-methylcinnamic acid to form the benzothiazole core. The resulting structures can then be further elaborated into larger, dendritic architectures. The inherent chirality and extended π-conjugation in these molecules are key to their optical properties. The fluorine atom in this compound could play a crucial role in fine-tuning the electronic and photophysical properties of these materials, potentially leading to enhanced performance in applications such as dye-sensitized solar cells. researchgate.net
Biocatalytic Transformations Involving Cinnamic Acid Analogues
Enzymatic Esterification Reactions (e.g., with lipases like Candida antarctica lipase (B570770) type B)
The enzymatic esterification of cinnamic acid derivatives is a key strategy for modifying their physicochemical properties. A notable example is the process optimization for the esterification of various cinnamic acid analogues with erythritol, a highly water-soluble polyol, catalyzed by Candida antarctica lipase type B (CaLB). unife.itresearchgate.net This reaction aims to produce derivatives with increased water solubility and, consequently, enhanced bioavailability. unife.it
Research has demonstrated that through the careful adjustment of reaction parameters, high yields can be achieved. For the esterification of a series of nine cinnamic acid derivatives, including 4-fluorocinnamic acid, optimal conditions were identified. The best results, with yields exceeding 95%, were obtained using 10 g/L of lipase at a temperature of 90°C, with a molar ratio of acid to alcohol of 3:1, over a 72-hour reaction period. unife.itresearchgate.net The use of CaLB, a robust and versatile biocatalyst, allows for the synthesis of ester bonds even with structurally complex and polysubstituted cinnamic acid derivatives. unife.it
Substrate Scope and Selectivity in Biocatalysis
The utility of a biocatalyst is often defined by its substrate scope and selectivity. In the context of cinnamic acid analogues, enzymes like CaLB have been tested against a variety of substrates to probe the structural features that influence catalytic activity. unife.it A systematic study involving nine different cinnamic acid derivatives with various substituents on the aromatic ring was conducted to evaluate the substrate scope of CaLB in esterification reactions with erythritol. unife.it The tested substrates included those with methyl, methoxy, hydroxyl, and fluorine groups, as well as variations in the saturation of the aliphatic side chain. unife.it This broad screening allows for a comprehensive understanding of how different functional groups affect the enzyme's catalytic efficacy. unife.it
Beyond lipases, other enzymes also exhibit a diverse substrate scope for cinnamic acid derivatives. Ferulic acid decarboxylase (FDC1) from Saccharomyces cerevisiae, for instance, can transform a wide array of substituted cinnamic acids, including those with bulky aryl and heteroaryl groups, into synthetically valuable styrenes. researchgate.net Similarly, phenylalanine ammonia-lyases (PALs) have been engineered to expand their substrate range, enabling the synthesis of various L-phenylalanine derivatives from their corresponding cinnamic acids. ubbcluj.ropolimi.it This highlights a general trend in modern biocatalysis, where enzyme libraries and protein engineering are used to broaden substrate scope while maintaining high selectivity. nih.gov
| Entry | Acid Name | R1 Substituent | R2 Substituent | Aliphatic Chain Unsaturation |
|---|---|---|---|---|
| 1 | Cinnamic acid | H | H | Yes (E) |
| 2 | p-Coumaric acid | OH | H | Yes (E) |
| 3 | 4-Methoxycinnamic acid | OCH3 | H | Yes (E) |
| 4 | 4-Methylcinnamic acid | CH3 | H | Yes (E) |
| 5 | 4-Fluorocinnamic acid | F | H | Yes (E) |
| 6 | Ferulic acid | OH | OCH3 | Yes (E) |
| 7 | Caffeic acid | OH | OH | Yes (E) |
| 8 | Hydrocinnamic acid | H | H | No |
| 9 | Phloretic acid | OH | H | No |
Influence of Substituents on Catalytic Efficiency
The nature and position of substituents on the aromatic ring of cinnamic acid derivatives have a profound impact on the catalytic efficiency of enzymes. unife.itresearchgate.net Studies involving CaLB-catalyzed esterification have shown that the presence of hydroxyl groups on the aromatic ring can significantly limit the conversion of the acids into their corresponding esters. unife.itresearchgate.net For example, substrates like p-coumaric acid, caffeic acid, and ferulic acid, all of which contain phenolic hydroxyls, generally show lower conversion rates compared to non-hydroxylated analogues like cinnamic acid or 4-fluorocinnamic acid under similar conditions. unife.itresearchgate.net
Furthermore, the degree of unsaturation in the aliphatic chain connecting the aromatic ring to the carboxyl group also influences the substrate's orientation within the enzyme's active site and, consequently, the reaction efficiency. unife.itresearchgate.net The steric and electronic properties of substituents dictate the stability of the enzyme-substrate complex. For instance, research on phenylalanine aminomutase (PaPAM) showed that its catalytic efficiency was generally better for meta-substituted isomers compared to ortho- or para-isomers, a selectivity influenced by steric barriers and interactions within the active site. researchgate.net
Molecular Docking Studies in Biocatalysis
Molecular docking is a powerful computational tool used to predict the binding modes and affinities of substrates within an enzyme's active site, providing critical insights into the determinants of catalytic activity and selectivity. unife.itdntb.gov.ua In the study of CaLB's interaction with cinnamic acid derivatives, molecular docking analyses were employed to rationalize the experimental observations. unife.itresearchgate.net These computational studies help to visualize the most probable "pose" of the ligand in the active site and to understand how different substituents affect the stability of the enzyme-substrate complex. unife.it
For CaLB (PDB code: 1TCA), docking studies focus on the interactions with the catalytic triad, composed of Serine 105, Histidine 224, and Aspartate 187. unife.it The calculations determine key parameters such as docking free energies and the distances and angles between the substrate's carboxyl group and the catalytic residues. unife.it The results can explain why certain substrates are preferred; for example, docking studies revealed that hydroxyl groups on the B ring of the flavonoid morin (B1676745) created hindrances in the active site of CaLB, explaining lower conversion yields. dntb.gov.ua Similarly, for cinnamic acid derivatives, docking helps to correlate the structural features of the substrate with the observed catalytic efficiency. unife.it
| Enzyme | PDB Code | Catalytic Triad | Key Data Determined |
|---|---|---|---|
| Candida antarctica lipase type B | 1TCA | Ser105 - His224 - Asp187 | Docking free energies (E), distances (d), and angles (ϑ) |
Q & A
Q. What are the recommended synthetic routes for 4-fluoro-2-methylcinnamic acid in laboratory settings?
- Methodological Answer : A common approach involves the Perkin condensation between 4-fluoro-2-methylbenzaldehyde and malonic acid under acidic catalysis (e.g., acetic anhydride and pyridine). For fluorinated analogs, halogen substituents can influence reaction kinetics due to electron-withdrawing effects, requiring optimized temperature control (80–100°C) and extended reflux times (8–12 hours) . Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the trans-isomer predominantly .
- Key Validation : Compare melting points (mp) and spectral data (e.g., ¹H NMR δ ~7.5–8.0 ppm for aromatic protons) with literature values. For fluorinated cinnamic acids, deviations >2°C in mp suggest impurities requiring HPLC re-analysis .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., trans-configuration). For example, triclinic systems (space group P1) with unit cell parameters a = 9.955 Å, b = 10.006 Å, c = 11.332 Å are typical for fluorinated cinnamic acids .
- LC-MS/MS : Use C18 columns (3.5 µm particle size) with mobile phases (0.1% formic acid in water/acetonitrile) to detect trace impurities. Fluorinated compounds often exhibit [M-H]⁻ ions at m/z 193–195 .
- Thermal Analysis : Differential scanning calorimetry (DSC) can identify polymorphs by analyzing endothermic peaks near the reported mp (e.g., 219–223°C for bromo analogs) .
Q. What safety protocols are essential when handling fluorinated cinnamic acids?
- Methodological Answer :
- Engineering Controls : Use fume hoods to limit airborne exposure (<0.1 mg/m³ recommended) and install emergency showers/eye wash stations .
- PPE : Nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to permeability concerns .
- Waste Management : Segregate contaminated materials (e.g., filter paper, solvents) in labeled containers for incineration by certified waste handlers .
Advanced Research Questions
Q. How can researchers resolve cis/trans isomerism in this compound during synthesis?
- Methodological Answer :
- Chromatographic Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) and isopropanol/hexane mobile phases to isolate isomers. Retention times typically differ by 1–2 minutes .
- Crystallization-Driven Isomerization : Recrystallize in ethanol under controlled cooling (0.5°C/min) to favor the thermodynamically stable trans-isomer (>95% yield) .
Q. What experimental strategies mitigate data contradictions in fluorinated cinnamic acid reactivity studies?
- Methodological Answer :
- Error Source Analysis :
- Solvent Polarity Effects : Compare reaction rates in DMSO (polar aprotic) vs. toluene (nonpolar). Fluorine’s electron-withdrawing effect amplifies in polar solvents, accelerating esterification .
- Impurity Interference : Use LC-MS to detect byproducts (e.g., decarboxylated derivatives) that skew kinetic data .
- Statistical Validation : Apply ANOVA to replicate experiments (n ≥ 3) and report confidence intervals for rate constants .
Q. How do substituent positions (fluoro, methyl) influence the photostability of this compound?
- Methodological Answer :
- Accelerated Degradation Studies : Expose samples to UV light (λ = 254 nm) and monitor degradation via HPLC at 0, 24, 48 hours. Fluorine at the para position enhances stability by reducing π-π* transition energy .
- Computational Modeling : DFT calculations (B3LYP/6-311+G**) predict HOMO-LUMO gaps; narrower gaps correlate with faster degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
